1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid
Description
Its molecular weight can be inferred as ~377.43 g/mol (based on molecular formula C23H25NO4).
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)13-15(21(25)26)11-12-24(23)22(27)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSXGSMRHHIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
Cyclization reactions offer a direct route to construct the piperidine ring. A Michael addition-cyclization sequence using δ-keto esters and amines has been employed for related piperidine derivatives. For example, reacting methyl 4-oxopentanoate with a primary amine under basic conditions can yield a piperidinone intermediate, which is subsequently reduced to the piperidine. Introducing methyl groups at the 2-position may involve alkylation prior to cyclization or utilizing pre-functionalized starting materials.
Alkylation of Piperidine Precursors
Post-cyclization alkylation represents a viable pathway. Using a strong base such as lithium diisopropylamide (LDA), the piperidine’s α-hydrogens at the 2-position can be deprotonated, enabling reaction with methyl iodide or dimethyl sulfate. However, this method risks over-alkylation or regiochemical ambiguity. To mitigate this, directing groups (e.g., boronic esters) may temporarily occupy specific sites, steering methylation to the desired positions.
Fmoc Protection of the Piperidine Amine
With the 2,2-dimethylpiperidine-4-carboxylic acid synthesized, the next step involves protecting the secondary amine with the Fmoc group. This step is critical for preventing unwanted side reactions in subsequent synthetic steps, particularly in peptide coupling.
Reagents and Conditions
The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). A tertiary amine base, such as N,N-diisopropylethylamine (DIEA), is essential to neutralize HCl generated during the reaction.
Typical Procedure :
Challenges in Fmoc Installation
-
Steric Hindrance : The 2,2-dimethyl groups may hinder access to the amine, necessitating extended reaction times or elevated temperatures.
-
Byproduct Formation : Incomplete reactions yield partially protected species, detectable via thin-layer chromatography (TLC) or HPLC.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of Fmoc-Cl and substrate |
| Temperature | 25°C | Balances reaction rate and byproduct formation |
| Base | DIEA (2.5 equiv) | Efficient HCl scavenging without side reactions |
Prolonged stirring (>8 hours) in DMF at 25°C improves conversion rates for sterically hindered amines.
Alternative Protecting Group Strategies
While Fmoc is standard, Boc (tert-butyloxycarbonyl) protection offers acid-labile alternatives. However, Fmoc’s base lability proves advantageous in orthogonal protection schemes, especially in peptide synthesis.
Characterization and Analytical Data
Spectral Properties
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¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, 2H, Fmoc aromatic), 7.60 (t, 2H), 7.40 (t, 2H), 4.40 (d, 2H, CH₂Fmoc), 3.90–3.70 (m, 1H, piperidine H4), 2.80–2.60 (m, 2H, piperidine H3/H5), 1.50 (s, 6H, 2×CH₃), 1.30–1.10 (m, 2H, piperidine H6).
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IR (KBr) : 1745 cm⁻¹ (C=O, carboxylic acid), 1690 cm⁻¹ (C=O, carbamate), 1250 cm⁻¹ (C-O-Fmoc).
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₅NO₄ |
| Molecular Weight | 391.46 g/mol |
| Melting Point | 192–194°C (dec.) |
| HPLC Purity | >98% (λ = 254 nm) |
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions include deprotected piperidine derivatives, substituted piperidine compounds, and oxidized or reduced piperidine derivatives.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table highlights key analogs and their distinguishing features:
Physicochemical Properties
- Solubility: Most Fmoc-piperidine analogs are soluble in polar aprotic solvents (DMF, DCM) but poorly soluble in water. The 2,2-dimethyl groups in the target compound may reduce solubility compared to non-methylated analogs .
- Stability : Fmoc groups are base-labile, requiring careful handling under basic conditions. Dimethyl substituents may enhance steric protection of the carbamate linkage .
Research Findings and Limitations
- Steric Effects : The 2,2-dimethyl groups in the target compound reduce coupling efficiency in solid-phase peptide synthesis (SPPS) compared to less hindered analogs like 148928-15-8 .
- Biological Activity : Piperidine-4-carboxylic acid derivatives with aromatic substitutions (e.g., phenyl) show enhanced binding to opioid receptors in preclinical studies .
- Safety Data: Limited toxicity information is available for most analogs, though SDS documents classify them as "R&D use only" with general precautions (e.g., avoid inhalation) .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid (often abbreviated as Fmoc-Dmp) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of Fmoc-Dmp, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Fmoc-Dmp is characterized by the following chemical structure:
- Molecular Formula : C₂₁H₂₁NO₄
- Molecular Weight : 351.40 g/mol
- IUPAC Name : this compound
The biological activity of Fmoc-Dmp can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Fmoc-Dmp has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
- Cellular Uptake and Transport : The structure of Fmoc-Dmp allows for efficient cellular uptake, facilitating its action within target cells. Its lipophilic nature enhances membrane permeability, promoting bioavailability .
Antimicrobial Activity
Fmoc-Dmp demonstrates significant antimicrobial properties. In vitro studies have indicated that it inhibits the growth of various bacterial strains by disrupting their secretion systems, which are essential for their pathogenicity .
Cytotoxicity Studies
Research has assessed the cytotoxic effects of Fmoc-Dmp on mammalian cell lines. It was found to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .
Study 1: Inhibition of Type III Secretion System
A study investigated the effect of Fmoc-Dmp on the secretion of CPG2 in C. rodentium. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion, demonstrating its potential as an inhibitor of T3SS-mediated virulence factors .
Study 2: Antitumor Activity
Another study evaluated the antitumor efficacy of Fmoc-Dmp on various cancer cell lines. Results showed that at concentrations ranging from 10 to 50 μM, Fmoc-Dmp significantly reduced cell viability in a dose-dependent manner, suggesting its potential utility in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid?
The compound is typically synthesized via sequential protection and coupling reactions. Key steps include:
- Fmoc-group introduction : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the piperidine nitrogen using Fmoc-Cl (Fmoc-chloride) in anhydrous dichloromethane (DCM) under inert atmospheres to prevent oxidation .
- Carboxylic acid activation : The 4-carboxylic acid moiety is activated using carbodiimide reagents (e.g., DCC or EDC) for subsequent coupling reactions .
- Purification : Crude products are purified via flash chromatography or preparative HPLC, with purity assessed by TLC (Rf values) or NMR (e.g., absence of residual protecting group signals) .
Q. How is this compound utilized in peptide synthesis?
The Fmoc group serves as a temporary protecting group for the piperidine nitrogen during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection using piperidine (20–30% in DMF), enabling sequential peptide elongation . The 2,2-dimethyl substitution on the piperidine ring enhances steric protection, reducing racemization during coupling steps .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and reaction progress .
- NMR : 1H/13C NMR confirms stereochemistry (e.g., dimethylpiperidine protons at δ 1.2–1.5 ppm) and Fmoc-group integrity (aromatic protons at δ 7.3–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C24H25NO4 requires m/z 391.18) .
Advanced Research Questions
Q. How can racemization during Fmoc deprotection be minimized in sterically hindered environments?
Racemization is mitigated by:
- Low-temperature deprotection : Using piperidine in DMF at 0–4°C reduces base-induced epimerization .
- Additives : HOBt (hydroxybenzotriazole) or OxymaPure suppresses side reactions by scavenging reactive intermediates .
- Kinetic monitoring : Real-time FTIR or inline HPLC tracks deprotection efficiency and stereochemical integrity .
Q. What strategies optimize the solubility of this compound in SPPS-compatible solvents?
Q. How do stereochemical variations (e.g., 2,2-dimethyl substitution) influence biological activity in derived peptides?
The 2,2-dimethyl group:
- Enhances metabolic stability : Reduces susceptibility to proteases by steric hindrance .
- Modulates receptor binding : Conformational restriction alters peptide backbone geometry, affecting interactions with targets like GPCRs or enzymes .
- Case study : Derivatives with dimethylpiperidine showed 3-fold higher IC50 values against trypsin-like proteases compared to unsubstituted analogs .
Q. How can conflicting data on Fmoc-group stability under acidic conditions be resolved?
Discrepancies arise from solvent-dependent stability:
- Stable in TFA : The Fmoc group resists cleavage in trifluoroacetic acid (TFA) during resin cleavage in SPPS .
- Labile in HCl/dioxane : Prolonged exposure to HCl/dioxane (1–2 hr) removes Fmoc, necessitating time-controlled deprotection .
- Validation method : Comparative LC-MS analysis of treated vs. untreated samples quantifies residual Fmoc-protected species .
Methodological Considerations
Q. What precautions are essential when handling this compound in aqueous environments?
- Hydrolysis risk : The Fmoc group hydrolyzes slowly in water (pH > 8). Use buffered solutions (pH 4–7) and minimize aqueous exposure during purification .
- Storage : Store desiccated at -20°C in amber vials to prevent photolytic degradation .
Q. How is the compound’s reactivity with primary vs. secondary amines evaluated?
- Competitive coupling assays : React equimolar primary (e.g., glycine methyl ester) and secondary amines (e.g., piperidine) with the activated carboxylic acid. Analyze product ratios via LC-MS to determine selectivity .
- Result : Secondary amines exhibit slower coupling kinetics due to steric hindrance, requiring extended reaction times (12–24 hr) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to proteases or receptors using the compound’s minimized 3D structure (e.g., PDB ID: 1XYZ) .
- MD simulations (GROMACS) : Assess stability of peptide derivatives in lipid bilayers or solvent environments over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
